molecular formula C20H24N2O3 B2426422 12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one CAS No. 883291-31-4

12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one

Cat. No.: B2426422
CAS No.: 883291-31-4
M. Wt: 340.423
InChI Key: ZZADIDGAGAJHPR-UHFFFAOYSA-N
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Description

8’-Methoxy-11b’-methyl-5’,6’,11’,11b’-tetrahydrospiro[cyclohexane-1,1’-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol]-3’-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 8’-Methoxy-11b’-methyl-5’,6’,11’,11b’-tetrahydrospiro[cyclohexane-1,1’-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol]-3’-one involves multiple steps, including the formation of the indole core and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

8’-Methoxy-11b’-methyl-5’,6’,11’,11b’-tetrahydrospiro[cyclohexane-1,1’-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol]-3’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Tryptophan: An essential amino acid with a similar indole structure.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole core.

What sets 8’-Methoxy-11b’-methyl-5’,6’,11’,11b’-tetrahydrospiro[cyclohexane-1,1’-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol]-3’-one apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-19-17-14(15-12-13(24-2)6-7-16(15)21-17)8-11-22(19)18(23)25-20(19)9-4-3-5-10-20/h6-7,12,21H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZADIDGAGAJHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=C(CCN1C(=O)OC24CCCCC4)C5=C(N3)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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